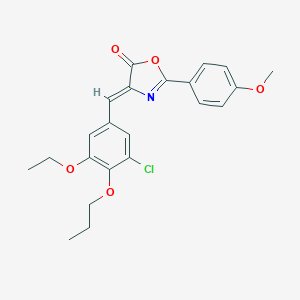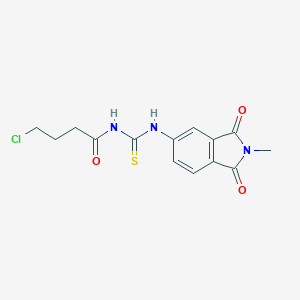
4-(3-chloro-5-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chloro-5-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, commonly known as CEPMO, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of CEPMO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CEPMO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
CEPMO has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the replication of certain viruses. CEPMO has also been shown to reduce inflammation and pain in animal models of inflammatory diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CEPMO for lab experiments is its high purity and stability, which allows for accurate and reproducible results. CEPMO is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of CEPMO is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CEPMO. One area of interest is the development of CEPMO-based therapies for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of CEPMO. Additionally, the development of new synthesis methods for CEPMO and its derivatives could lead to the discovery of new and more potent compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CEPMO involves the condensation of 3-chloro-5-ethoxy-4-propoxybenzaldehyde and 4-methoxyphenylglycine in the presence of acetic anhydride and pyridine. The resulting product is then cyclized with phosphorus oxychloride and triethylamine to form CEPMO. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of CEPMO.
Applications De Recherche Scientifique
CEPMO has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. CEPMO has been used in various research studies to investigate its effects on different biological systems, including cancer cells, viruses, and inflammatory pathways.
Propriétés
Formule moléculaire |
C22H22ClNO5 |
|---|---|
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
(4Z)-4-[(3-chloro-5-ethoxy-4-propoxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H22ClNO5/c1-4-10-28-20-17(23)11-14(13-19(20)27-5-2)12-18-22(25)29-21(24-18)15-6-8-16(26-3)9-7-15/h6-9,11-13H,4-5,10H2,1-3H3/b18-12- |
Clé InChI |
FZNNBIIWQBJHAY-PDGQHHTCSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)OCC |
SMILES |
CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OCC |
SMILES canonique |
CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283718.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B283723.png)
![N-[(2,4-dimethylphenoxy)acetyl]-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283724.png)
![1-[3-Acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283726.png)
![1-[3-Acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283727.png)

![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B283730.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B283732.png)
![1-(3-chloro-4-methylphenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283734.png)
![3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283735.png)
![3,5-dichloro-2-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283737.png)
![3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283738.png)
![3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283739.png)
![4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283740.png)